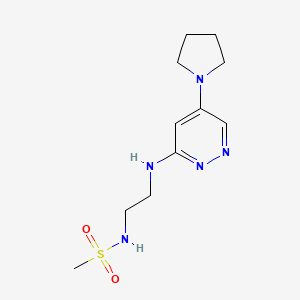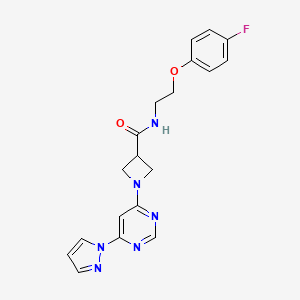![molecular formula C20H19N3O6S2 B2807516 2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 708281-26-9](/img/structure/B2807516.png)
2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of thieno[2,3-d]pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist and they display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Thieno[2,3-d]pyrimidines can be synthesized via structural modifications of tazemetostat . The synthesis of thienopyrimidines involves numerous methods, including the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a benzyl group attached to the pyrimidine ring via an ethoxycarbonyl group .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo various chemical reactions. For instance, they can be used as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is involved in gene regulation.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Research has led to the synthesis of novel pyrido and thieno pyrimidine derivatives, exploring the chemical versatility and synthetic accessibility of these compounds. For instance, the study by Bakhite et al. (2005) explored the synthesis of various tetrahydropyridothienopyrimidine derivatives, which are important for further chemical modifications and potential applications in materials science and pharmaceuticals (Bakhite, Al‐Sehemi, & Yamada, 2005).
Physicochemical and Biological Potential : The study of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines by Zadorozhny et al. (2010) compared their properties with isomeric thienopyrimidinones and benzo isosteres, highlighting the impact of the sulfur atom's position on electronic spectra and biological activities. This research provides insights into the design of compounds with specific physicochemical and biological properties (Zadorozhny, Turov, & Kovtunenko, 2010).
Biological Activities
Antimicrobial Activity : The synthesis and study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed that these compounds exhibit significant activity against various strains of microorganisms. This suggests their potential as leads for the development of new antimicrobial agents (Kolisnyk et al., 2015).
Synthesis and Antimicrobial Properties : Another study on the synthesis of ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives by Vlasov et al. (2015) focused on developing a method for synthesizing thiones with improved yields and studying their moderate antimicrobial properties. The findings indicate the potential application of these derivatives in developing new antimicrobial compounds (Vlasov, Chernykh, & Osolodchenko, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(4-ethoxycarbonylphenyl)methylamino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-3-29-19(28)12-6-4-11(5-7-12)8-21-13(24)9-30-20-22-16(25)14-10(2)15(18(26)27)31-17(14)23-20/h4-7H,3,8-9H2,1-2H3,(H,21,24)(H,26,27)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSGBEFVLFHAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2807433.png)



![Ethyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2807441.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2807443.png)
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2807445.png)
![1-Thiophen-2-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2807446.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2807448.png)

![N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2807450.png)


